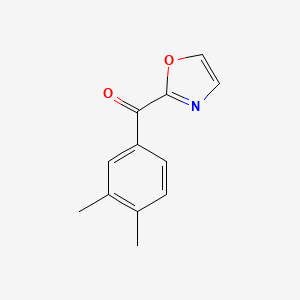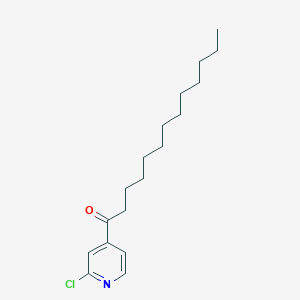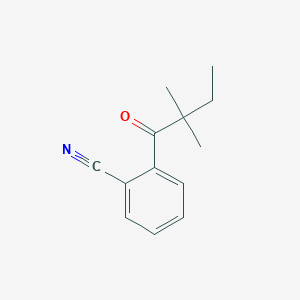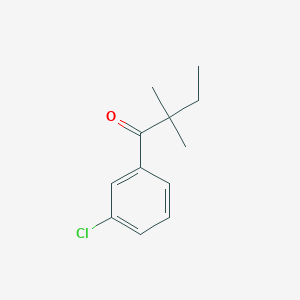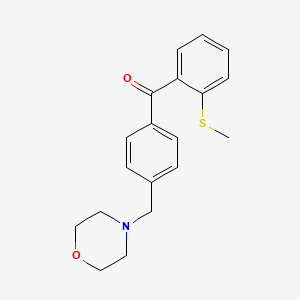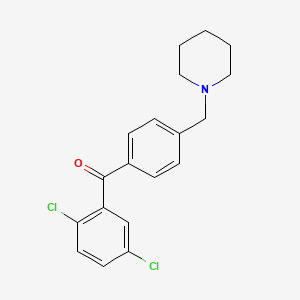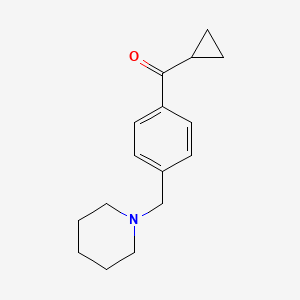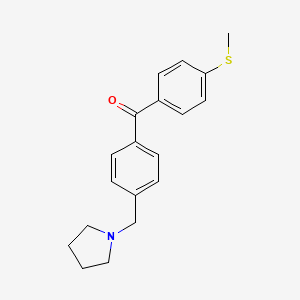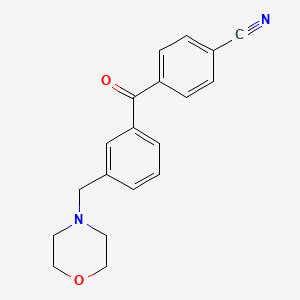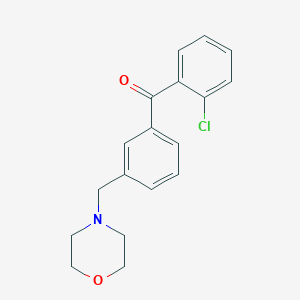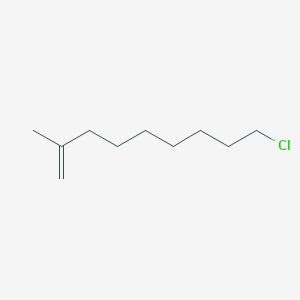
9-Chloro-2-methyl-1-nonene
Overview
Description
9-Chloro-2-methyl-1-nonene is an organic compound with the molecular formula C10H19Cl. It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by the presence of a chlorine atom and a methyl group attached to a nonene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-methyl-1-nonene typically involves the chlorination of 2-methyl-1-nonene. This can be achieved through the addition of chlorine gas (Cl2) to the double bond of 2-methyl-1-nonene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where 2-methyl-1-nonene is reacted with chlorine gas in a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2-methyl-1-nonene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines, or alkoxides.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and sodium alkoxides for ether formation.
Addition Reactions: Reagents such as bromine (Br2), hydrogen chloride (HCl), and sulfuric acid (H2SO4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include 9-hydroxy-2-methyl-1-nonene, 9-amino-2-methyl-1-nonene, and 9-alkoxy-2-methyl-1-nonene.
Addition Reactions: Products include 9,10-dichloro-2-methyl-1-nonane and 9-chloro-10-bromo-2-methyl-1-nonane.
Oxidation Reactions: Products include 9-chloro-2-methyl-1-nonanol, 9-chloro-2-methyl-1-nonanal, and 9-chloro-2-methyl-1-nonanoic acid.
Scientific Research Applications
9-Chloro-2-methyl-1-nonene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and addition reactions.
Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 9-Chloro-2-methyl-1-nonene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond are key functional groups that participate in chemical reactions. The compound can form covalent bonds with nucleophiles, leading to substitution products, or react with electrophiles to form addition products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-nonene: Lacks the chlorine atom, making it less reactive in substitution reactions.
9-Bromo-2-methyl-1-nonene: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of reactions.
9-Chloro-1-nonene: Similar structure but without the methyl group, influencing the compound’s steric and electronic properties.
Uniqueness
9-Chloro-2-methyl-1-nonene is unique due to the presence of both a chlorine atom and a methyl group, which provide distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis and research applications.
Properties
IUPAC Name |
9-chloro-2-methylnon-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl/c1-10(2)8-6-4-3-5-7-9-11/h1,3-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSRRDDOTAXJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641087 | |
| Record name | 9-Chloro-2-methylnon-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-17-0 | |
| Record name | 9-Chloro-2-methyl-1-nonene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloro-2-methylnon-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



